

Introduction: A Constrained Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-Methylazetidine-2-carboxylic acid

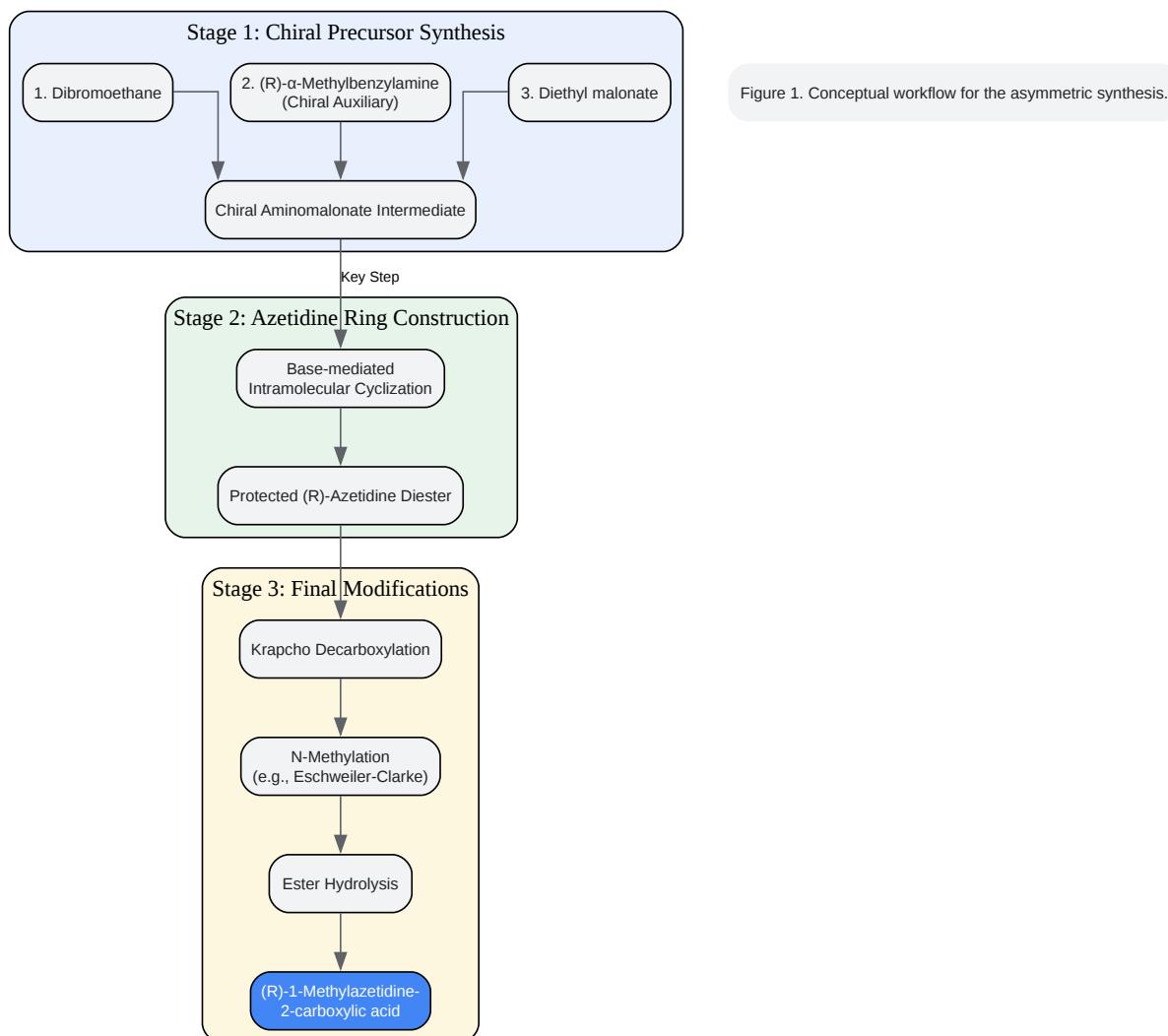
Cat. No.: B1422763

[Get Quote](#)

(R)-1-Methylazetidine-2-carboxylic acid is a non-canonical, conformationally restricted amino acid that has garnered significant interest within the drug discovery community. As a saturated four-membered aza-heterocycle, it serves as a valuable proline analogue, offering a rigid structural scaffold that can impart unique physicochemical and pharmacological properties to parent molecules.^{[1][2][3]} Unlike its parent compound, L-azetidine-2-carboxylic acid—a natural product known for its toxicity due to misincorporation into proteins in place of proline—the N-methylation in **(R)-1-methylazetidine-2-carboxylic acid** fundamentally alters its biological profile.^{[4][5][6]} This modification blocks its ability to be integrated during protein biosynthesis, thereby mitigating toxicity and establishing it as a desirable building block for designing novel therapeutics.

This guide provides an in-depth exploration of **(R)-1-Methylazetidine-2-carboxylic acid**, tailored for researchers, scientists, and drug development professionals. We will dissect its synthesis, physicochemical properties, and strategic applications, offering field-proven insights into its role as a critical component in the medicinal chemist's toolkit.

Physicochemical and Computed Properties


A clear understanding of a molecule's fundamental properties is paramount for its application in synthesis and drug design. The key identifiers and computed characteristics of **(R)-1-Methylazetidine-2-carboxylic acid** are summarized below.

Property	Value	Source
Molecular Formula	C ₅ H ₉ NO ₂	[7]
Molecular Weight	115.13 g/mol	[7]
CAS Number	1184858-90-9	[7]
IUPAC Name	(2R)-1-methylazetidine-2-carboxylic acid	[7]
SMILES	CN1CC[C@H]1C(=O)O	N/A
InChI Key	InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3, (H,7,8)/t4-/m1/s1	[7]
Hydrogen Bond Donor Count	1	[8]
Hydrogen Bond Acceptor Count	2	[8]
LogP (Computed)	-0.1	[8]

Asymmetric Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure **(R)-1-Methylazetidine-2-carboxylic acid** is a non-trivial process that requires precise stereochemical control. While numerous methods exist for racemic or L-azetidine-2-carboxylic acid, this guide outlines a robust, multi-step asymmetric synthesis adapted from established principles of chiral auxiliary-guided reactions and intramolecular cyclization.[\[9\]](#)[\[10\]](#) This approach ensures the desired (R)-stereochemistry at the C2 position.

The overall synthetic workflow can be visualized as a three-stage process: formation of the chiral precursor, construction of the azetidine ring, and final modification to yield the target compound.

[Click to download full resolution via product page](#)

Caption: Figure 1. Conceptual workflow for the asymmetric synthesis.

Detailed Experimental Protocol: Synthesis of (R)-Azetidine-2-carboxylic acid Precursor

This protocol details the key steps of intramolecular alkylation and deprotection, adapted from methodologies for preparing enantiopure azetidine-2-carboxylic acid.[9][10][11]

Step 1: Synthesis of Diethyl 2-(((R)-1-phenylethyl)amino)malonate

- To a solution of (R)-(+)- α -methylbenzylamine (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).
- Heat the mixture to reflux for 16 hours.
- Cool the reaction to room temperature and then reduce the aminomethylene intermediate in situ by adding sodium borohydride (1.5 eq) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Quench the reaction carefully with water and extract the product with ethyl acetate.
- Purify the crude product by column chromatography to yield the chiral aminomalonate.

Step 2: Intramolecular Cyclization to form the Azetidine Ring

- Dissolve the aminomalonate from Step 1 (1.0 eq) and 1,2-dibromoethane (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).
- Add cesium carbonate (2.0 eq) to the solution. The use of cesium carbonate is crucial for achieving high yields in this four-membered ring formation.[11]
- Stir the mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.
- Upon completion, dilute the reaction with water and extract with diethyl ether.
- The crude product, a protected azetidine-2,2-dicarboxylate, is purified by chromatography.

Step 3: Decarboxylation and Deprotection

- Perform a Krapcho dealkoxycarbonylation on the product from Step 2. This step preferentially removes one of the ester groups to yield the desired monoester.[11]
- The chiral auxiliary is then removed via hydrogenolysis. Dissolve the monoester in ethanol and add Pearlman's catalyst (palladium hydroxide on carbon).
- Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
- Filter the catalyst and concentrate the solvent to yield the enantiomerically pure (R)-azetidine-2-carboxylic acid ester.

Step 4: N-Methylation and Hydrolysis

- The secondary amine of the (R)-azetidine-2-carboxylic acid ester can be methylated using various standard procedures, such as the Eschweiler-Clarke reaction (using formaldehyde and formic acid) or by reductive amination.
- Following N-methylation, the ester is hydrolyzed to the final carboxylic acid using aqueous lithium hydroxide or sodium hydroxide, followed by acidic workup to protonate the carboxylate.

Biological Activity and Rationale for Use in Drug Design

The parent compound, L-azetidine-2-carboxylic acid (Aze), is a potent natural toxin because it is a structural mimic of L-proline.[4][12] It is recognized by prolyl-tRNA synthetase and misincorporated into growing polypeptide chains. This substitution disrupts protein structure and function due to the smaller, more strained four-membered ring, leading to protein misfolding, induction of the unfolded protein response, and cellular toxicity.[5][12] This toxic mechanism makes Aze itself unsuitable for therapeutic applications.

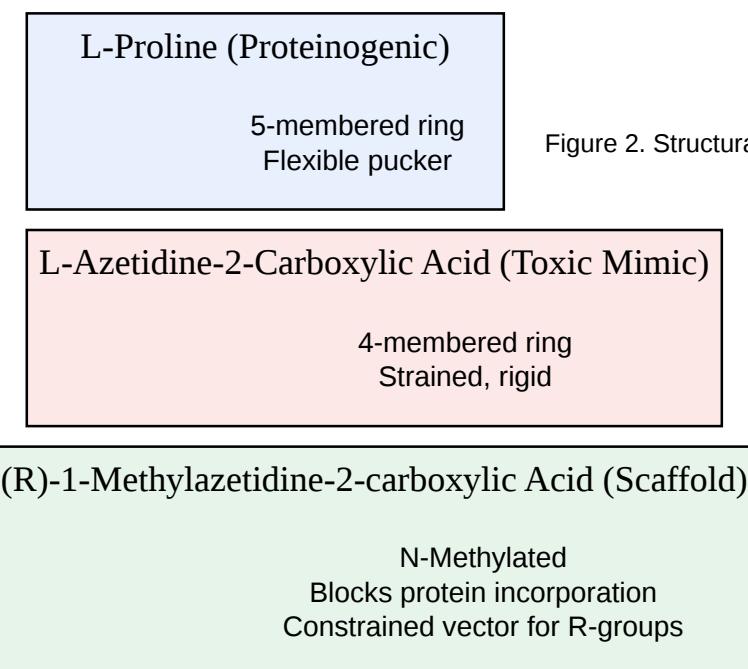


Figure 2. Structural comparison and rationale for use.

[Click to download full resolution via product page](#)

Caption: Figure 2. Structural comparison and rationale for use.

The introduction of an N-methyl group on **(R)-1-methylazetidine-2-carboxylic acid** is a critical design choice that circumvents this toxicity. The resulting tertiary amine can no longer act as a substrate for acylation by tRNA, preventing its incorporation into proteins. This detoxification transforms the molecule from a toxin into a valuable building block.

The primary utility of **(R)-1-Methylazetidine-2-carboxylic acid** in drug discovery lies in its function as a conformationally constrained scaffold.^{[2][13]} The rigid azetidine ring restricts the rotational freedom of the molecule compared to acyclic or larger ring analogues. When incorporated into a drug candidate, this rigidity can:

- Improve Binding Affinity: By pre-organizing the molecule into a bioactive conformation that fits a target receptor or enzyme active site, the entropic penalty of binding is reduced, potentially leading to higher affinity and potency.
- Enhance Selectivity: The defined three-dimensional structure can favor binding to a specific target over off-targets, reducing side effects.

- Optimize Physicochemical Properties: The azetidine motif can influence properties like solubility, lipophilicity, and metabolic stability, which are critical for developing a successful drug. The azetidine ring has gained significant popularity in drug discovery, with several approved drugs now containing this moiety.[13]

It is frequently used as a replacement for proline or other cyclic amino acids in peptidomimetics or as a core fragment to which other functional groups are attached, exploring chemical space with defined vectors.[14]

Conclusion

(R)-1-Methylazetidine-2-carboxylic acid represents a sophisticated molecular tool for the modern medicinal chemist. Its synthesis, while demanding, provides access to an enantiomerically pure, conformationally constrained building block with significant potential. By understanding the foundational toxicity of its parent compound and the critical role of N-methylation in negating this effect, researchers can confidently employ this scaffold to engineer next-generation therapeutics with enhanced potency, selectivity, and drug-like properties. Its continued application in drug discovery campaigns is expected to yield novel candidates across a wide range of therapeutic areas.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Methyl azetidine-2-carboxylate | C5H9NO2 | CID 13246222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Constrained Scaffold for Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1422763#literature-review-of-r-1-methylazetidine-2-carboxylic-acid\]](https://www.benchchem.com/product/b1422763#literature-review-of-r-1-methylazetidine-2-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com